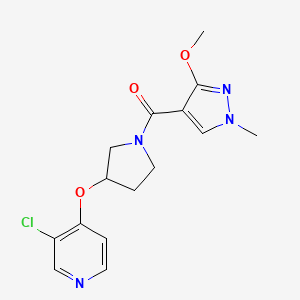

(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O3/c1-19-9-11(14(18-19)22-2)15(21)20-6-4-10(8-20)23-13-3-5-17-7-12(13)16/h3,5,7,9-10H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLQPHZZMNQGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone (CAS Number: 2034618-27-2) is a synthetic organic molecule notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 442.9 g/mol. The structure includes a chloropyridine moiety, a pyrrolidine ring, and a methoxy-substituted pyrazole, which are known to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H23ClN4O4 |

| Molecular Weight | 442.9 g/mol |

| CAS Number | 2034618-27-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors.

- Introduction of the Chloropyridine Moiety : Reaction with 3-chloropyridine using coupling reagents.

- Attachment of the Pyrazole Ring : Nucleophilic substitution reactions with pyrazole derivatives.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. A study showed that similar pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values as low as 3.3 µM . The mechanism involved cell cycle arrest and induction of apoptosis, particularly through interactions with EGFR pathways.

Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antimicrobial properties. A review highlighted that certain pyrazole compounds showed effectiveness against bacterial and fungal strains, suggesting potential therapeutic applications in treating infections .

In Silico Studies

Computer-aided drug design techniques have been employed to predict the biological activity spectrum of this compound. These studies suggest that the compound may interact with multiple biological targets, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Breast Cancer Treatment : A study focused on the combination effects of pyrazole derivatives with doxorubicin in MDA-MB-231 cells, revealing enhanced cytotoxicity and potential for improved treatment regimens in aggressive breast cancer subtypes .

- Antifungal Activity : Another investigation into pyrazole carboxamide derivatives indicated notable antifungal activity, supporting their use in developing new antifungal agents .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmacophore in drug design, particularly targeting:

- Neurological Disorders : Its unique structure may allow it to interact with specific receptors or enzymes involved in neurological pathways.

- Anti-inflammatory Agents : Preliminary studies suggest that this compound could modulate inflammatory responses by interacting with key signaling pathways.

Biological Studies

Research has indicated that this compound may exhibit significant biological activity:

- Selective Androgen Receptor Modulation : Early investigations suggest it may act as a selective androgen receptor modulator (SARM), influencing gene expression related to muscle growth and fat metabolism.

- Interaction with Biological Macromolecules : Studies are ongoing to elucidate how it interacts with proteins and nucleic acids, potentially leading to new therapeutic strategies.

Case Studies and Research Findings

-

Study on Neurological Effects :

In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of similar compounds on neuronal cell lines, demonstrating neuroprotective properties that warrant further exploration for treating neurodegenerative diseases . -

Anti-cancer Activity :

Another study highlighted its potential role in enhancing anti-cancer treatments by inhibiting indoleamine 2,3-dioxygenase, an enzyme associated with tumor-specific immunosuppression . The findings suggest that combining this compound with existing anti-cancer agents could improve treatment efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several methanone derivatives reported in the evidence. Key comparisons include:

*Estimated based on molecular formula.

- Functional Group Impact: The 3-chloropyridine group in the target compound may enhance lipophilicity compared to the phenyl groups in compound 7b or fluorophenyl in Example 64 , influencing solubility and membrane permeability. Synthetic Complexity: The target compound’s pyrrolidine-ether linkage likely requires milder conditions than the Pd-catalyzed cross-coupling used in Example 64 .

Spectral and Analytical Data

- IR Spectroscopy: Methanone derivatives exhibit strong C=O stretches (~1720 cm⁻¹ in compound 7b ). The target compound’s pyrazole and pyrrolidine groups may introduce additional NH or CH stretches.

- NMR : Pyrazole protons resonate at δ 7.52–7.79 in compound 7b and 10 , while pyrrolidine carbons appear at δ 94–161 in similar systems.

- Mass Spectrometry: Fragmentation patterns in compound 7b (base peak at m/z 538 ) and Example 64 (m/z 536.4 ) highlight stability of the methanone core.

Reactivity and Functionalization

- The 3-methoxy-1-methylpyrazole group in the target compound is less nucleophilic than the amino-pyrazole in compound 11a , reducing susceptibility to electrophilic substitution.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology: Multi-step synthesis typically involves:

- Step 1: Formation of the pyrrolidinyloxy-chloropyridine intermediate via nucleophilic substitution between 3-chloropyridin-4-ol and a pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Step 2: Coupling with the pyrazole-methanone moiety using a carbonyl transfer agent (e.g., CDI or DCC) in anhydrous THF .

- Critical factors: Catalyst selection (e.g., palladium for cross-coupling), solvent polarity, and temperature control to minimize side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical techniques:

- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at pyrazole C3, chloropyridine coupling via oxygen) .

- X-ray crystallography: Resolve stereochemical ambiguities in the pyrrolidine ring (e.g., chair vs. boat conformation) using single-crystal data .

- High-resolution mass spectrometry (HRMS): Verify molecular formula (C₁₅H₁₇ClN₄O₃) with <2 ppm error .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during synthesis of the pyrrolidinyloxy-chloropyridine moiety?

- Stereocontrol methods:

- Chiral catalysts: Use enantioselective catalysts (e.g., BINOL-derived ligands) during ring formation to control axial chirality .

- Protecting groups: Temporarily block reactive sites (e.g., tert-butyloxycarbonyl (Boc) on pyrrolidine nitrogen) to prevent racemization .

- Data contradiction resolution: Compare experimental optical rotation with computational predictions (DFT or molecular docking) to validate configurations .

Q. How can computational methods predict this compound’s reactivity in nucleophilic substitution reactions?

- Approach:

- DFT calculations: Model the electron density of the chloropyridine ring to identify reactive sites (e.g., C4 oxygen as a leaving group) .

- Molecular dynamics simulations: Assess steric hindrance around the pyrrolidine nitrogen to predict substitution feasibility .

- Experimental validation: Perform kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) .

Q. What bioactivity assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

- Assay design:

- In vitro kinase profiling: Screen against a panel of kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .

- Cellular assays: Measure antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .

- Data interpretation: Cross-reference inhibition patterns with structural analogs (e.g., pyrazole-triazole hybrids) to identify SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.